molecular formula C16H13NO2 B179295 benzyl 1H-indole-3-carboxylate CAS No. 148357-04-4

benzyl 1H-indole-3-carboxylate

Cat. No. B179295
M. Wt: 251.28 g/mol
InChI Key: SEQPSPZFEZDRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1H-indole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in pharmaceutical and chemical industries. Benzyl 1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research applications.

Mechanism Of Action

The mechanism of action of benzyl 1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer development.

Biochemical And Physiological Effects

Benzyl 1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. It has also been found to exhibit anti-tumor activity, making it a promising candidate for cancer research.

Advantages And Limitations For Lab Experiments

Benzyl 1H-indole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on benzyl 1H-indole-3-carboxylate. One potential direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. Another potential direction is the investigation of its mechanism of action, which could lead to the development of new therapeutic targets for the treatment of various diseases. Further research is also needed to determine its safety and efficacy in humans, which could pave the way for clinical trials and eventual approval by regulatory agencies.

Scientific Research Applications

Benzyl 1H-indole-3-carboxylate has been used in various scientific research applications due to its unique properties. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. It has also been found to exhibit anti-tumor activity, making it a promising candidate for cancer research.

properties

CAS RN

148357-04-4

Product Name

benzyl 1H-indole-3-carboxylate

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl 1H-indole-3-carboxylate

InChI

InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2

InChI Key

SEQPSPZFEZDRLX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32

synonyms

3-indolecarboxylic acid benzyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-indole-3-carboxylic acid (5 g, 31 mmol) in DMF (70 mL) under a nitrogen atmosphere at 0° C. was added cesium carbonate (11 g, 31 mmol) and benzyl bromide (4.05 mL, 34.1 mmol). The reaction mixture was stirred at RT for 48 h and poured into water. EtOAc was added and the layers were separated and the aqueous layer was extracted with EtOAc (×3). The combined organic layers were washed with water, dried over Na2SO4, filtered and concentrated. The residue was taken up in Et2O and the resulting precipitate was filtered-off to give the title compound. TLC, Rf (c-hexane/EtOAc 1:1)=0.55; MS (LC-MS): 252.1 [M+H]+, 274.0 [M+Na]+, 525.1 [2M+Na]+, 250.1 [M−H]−; tR (HPLC conditions a) 3.77 min.
Quantity
5 g
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reactant
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11 g
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reactant
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4.05 mL
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reactant
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Quantity
70 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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